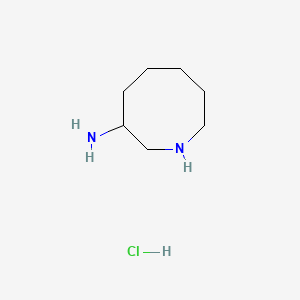

Azocan-3-amine hydrochloride

Description

Azocan-3-amine hydrochloride is a cyclic amine hydrochloride compound characterized by an eight-membered azocane ring with an amine functional group at the third position. This article leverages data from structurally related compounds to infer comparative characteristics, focusing on analytical methodologies, stability, and molecular features.

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

azocan-3-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c8-7-4-2-1-3-5-9-6-7;/h7,9H,1-6,8H2;1H |

InChI Key |

QJZFAJYNXQIGNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CNCC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azocan-3-amine hydrochloride involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted 3-(acetoxymethyl)azetidines . Another method involves the ring-opening polymerization of aziridines and azetidines, which can be carried out under both anionic and cationic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The starting compounds are introduced as separate homogeneous liquid solutions, and the reaction is carried out in a continuous flow reactor .

Chemical Reactions Analysis

Diazotization and Coupling Reactions

Azocan-3-amine hydrochloride can undergo diazotization due to its primary amine group. This reaction typically involves:

-

Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper sulfate (CuSO₄·5H₂O), and hydroxylamine hydrochloride (NH₂OH·HCl).

-

Mechanism : Formation of a diazonium salt intermediate, followed by coupling with aromatic amines or phenols to produce azo derivatives .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt |

| Coupling | CuSO₄·5H₂O, NH₂OH·HCl, aromatic amine | Azo-dyes (e.g., 2,2′-dihydroxyazobenzene) |

These reactions are critical for synthesizing azo compounds with potential applications in dyes and biological studies .

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly involving sulfur-containing reagents:

-

Acetylthio Substitution : Reaction with potassium thioacetate (KSC(O)CH₃) replaces halide groups with acetylthio moieties .

-

Mercapto Substitution : Deprotection of acetylthio groups under acidic conditions (e.g., trifluoroacetic acid, TFA) yields mercapto derivatives .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acetylthio Substitution | KSC(O)CH₃, acetone, RT (6 h) | Acetylthio-azocan derivatives |

| Mercapto Substitution | TFA, triisopropylsilane | Mercapto-azocan compounds |

These substitutions enable the synthesis of azocan derivatives with diverse functional groups .

Elimination Reactions

This compound undergoes elimination under basic conditions to form conjugated systems:

-

Reagent : 1,8-Diazabicycloundec-7-ene (DBU), a strong, non-nucleophilic base.

-

Outcome : Removal of protective groups (e.g., acetyl) and formation of unsaturated bonds or macrocyclic structures .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Deprotection/Elimination | DBU, DCM, RT (14 h) | Unsaturated azocan derivatives |

This reaction is pivotal for accessing macrocyclic structures with potential biological activity .

Biological Relevance of Reaction Products

While the query focuses on chemical reactions, the products of these transformations (e.g., azo derivatives, macrocycles) often exhibit:

Scientific Research Applications

Azocan-3-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been evaluated as a potential therapeutic agent for the treatment of cancers, particularly those involving mutations in the EGFR (epidermal growth factor receptor) pathway . Additionally, it has applications in the development of stimuli-responsive polymers and materials .

Mechanism of Action

The mechanism of action of azocan-3-amine hydrochloride involves the inhibition of the ErbB family of receptor tyrosine kinases, particularly EGFR and its common mutations, T790M and C797S . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

Tricyclic Antidepressants (TCAs)

- Amitriptyline Hydrochloride : A tricyclic amine hydrochloride with a dibenzocycloheptene core. Used for depression and neuropathic pain.

- Dosulepin Hydrochloride: Another TCA with a similar tricyclic structure but differing in substituents, impacting pharmacokinetics .

Heterocyclic Amine Hydrochlorides

- [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine Hydrochloride : Features an isoxazole ring linked to a methoxyphenyl group, with a molecular weight of 240.69 g/mol and 96% purity .

- (3-Methyl-4,5-dihydroisoxazol-5-yl)methylamine Hydrochloride : A dihydroisoxazole derivative used in intermediates and APIs .

- 6-Chloro-dihydrobenzofuran-3-amine Hydrochlorides : Chlorinated benzofuran derivatives with high structural similarity, often used in pharmaceutical intermediates .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|

| Amitriptyline Hydrochloride | C₂₀H₂₂ClN | 313.85 | ≥98%* | Tricyclic core with tertiary amine |

| [5-(3-Methoxyphenyl)isoxazole]methylamine HCl | C₁₁H₁₃ClN₂O₂ | 240.69 | 96% | Isoxazole-methoxyphenyl hybrid |

| 6-Chloro-dihydrobenzofuran-3-amine HCl | C₈H₉ClNO·HCl | 204.07 | ≥97%* | Chlorinated benzofuran ring |

*Purity inferred from analytical methodologies in referenced studies.

Analytical Method Performance

Accuracy and Repeatability

- Amitriptyline Hydrochloride : RP-HPLC method demonstrated 98–102% accuracy across concentrations (Table 6, ).

- Dosulepin Hydrochloride : Repeatability data showed %RSD <2.0 for peak areas (Table 3, ).

Stability in Solution

- Amitriptyline Hydrochloride and Gabapentin : Stability studies confirmed >95% recovery after 24 hours at room temperature (Table 8, ).

Industrial and Commercial Aspects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.